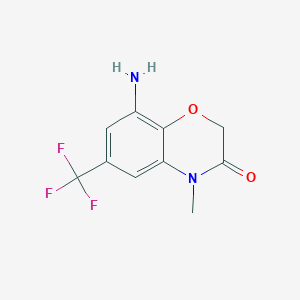

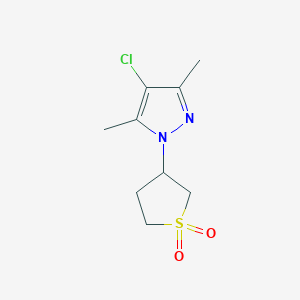

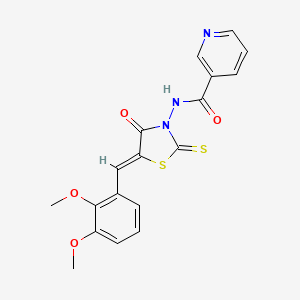

8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the product.Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reagents, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.Aplicaciones Científicas De Investigación

Biological Activity Research

Research has synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol, studying their biological activity. The brine shrimp lethality test (BST) indicated potential bioactivity, highlighting the relevance of 1,3-benzoxazine derivatives in biological research (Rudyanto et al., 2014).

Antiviral Activity

Purine conjugates, including 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, have been studied for their in vitro antiviral activity against influenza A and B viruses. These derivatives exhibited moderate activity against the influenza A (H1N1) virus, demonstrating the potential of benzoxazine derivatives in antiviral research (Krasnov et al., 2021).

Antibacterial Activity

Compounds synthesized from O-Amino Phenol and Maleic Anhydride, including benzoxazine analogues, were screened for antibacterial activity against various strains like E. coli and Staphylococcus aureus. Some compounds showed significant activity, suggesting the importance of benzoxazine derivatives in developing new antibacterial agents (Kadian et al., 2012).

Synthesis and Molecular Structure Studies

Studies have been conducted on the synthesis and molecular structure of benzoxazine compounds. This includes exploring various synthesis methods and analyzing the resulting molecular structures, which contributes to a deeper understanding of benzoxazine chemistry (Hwang et al., 2006).

Synthesis of Chiral Amino Acid Derivatives

Research has been done on the synthesis of chiral amino acid derived 3,4-dihydro-2H-benzo[b][1,4]thiazines, an advanced synthetic intermediate for the synthesis of antibiotics like levofloxacin. This highlights the role of benzoxazine derivatives in synthesizing medically significant compounds (Parai & Panda, 2009).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It also includes the necessary precautions while handling the compound.

Direcciones Futuras

This involves predicting potential applications of the compound based on its properties and behavior.

Propiedades

IUPAC Name |

8-amino-4-methyl-6-(trifluoromethyl)-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O2/c1-15-7-3-5(10(11,12)13)2-6(14)9(7)17-4-8(15)16/h2-3H,4,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHMRCAEYDOTOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-amino-4-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2477603.png)

![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)

![NCGC00347767-02_C32H36O13_6H-10,13-Etheno-19,15-metheno-3H,15H,23H-pyrano[3,4-c][1,7,14]trioxacycloheneicosin-6,23-dione, 4-ethylidene-3-(beta-D-glucopyranosyloxy)-4,4a,5,8,9,20,21-heptahydro-16-hydroxy-, (3S,4Z,4aS)-](/img/structure/B2477619.png)

![2-{[(3,4-Difluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2477622.png)

![3-[2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2477625.png)